7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring attached to a sulfonyl group, which is further connected to a triazaspiro nonane core. The presence of multiple functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps:
Formation of the Furan-2-ylsulfonyl Intermediate: This step involves the sulfonylation of furan using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Construction of the Triazaspiro Nonane Core: The core structure can be synthesized through a cyclization reaction involving a diamine and a diketone under acidic or basic conditions.
Final Coupling Reaction: The furan-2-ylsulfonyl intermediate is then coupled with the triazaspiro nonane core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its multiple functional groups that can interact with biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The triazaspiro core can interact with nucleic acids, affecting DNA or RNA processes.
Comparison with Similar Compounds
Similar Compounds
7-(Thiophen-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
7-(Pyridin-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The presence of the furan ring in 7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
This detailed overview covers the essential aspects of 7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[44]nonane-2,4-dione, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
7-(furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-13-9(15)11(12-10(13)16)4-5-14(7-11)20(17,18)8-3-2-6-19-8/h2-3,6H,4-5,7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICXXWWWUQHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(C2)S(=O)(=O)C3=CC=CO3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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